molecular formula C18H20N2O3 B12487545 N-(1,3-benzodioxol-5-ylmethyl)-4-(morpholin-4-yl)aniline

N-(1,3-benzodioxol-5-ylmethyl)-4-(morpholin-4-yl)aniline

Cat. No.: B12487545
M. Wt: 312.4 g/mol
InChI Key: UKYICVXNALXDEN-UHFFFAOYSA-N
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Description

N-(2H-1,3-BENZODIOXOL-5-YLMETHYL)-4-(MORPHOLIN-4-YL)ANILINE is a complex organic compound that features a benzodioxole group and a morpholine ring attached to an aniline base

Properties

Molecular Formula

C18H20N2O3

Molecular Weight

312.4 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-4-morpholin-4-ylaniline

InChI

InChI=1S/C18H20N2O3/c1-6-17-18(23-13-22-17)11-14(1)12-19-15-2-4-16(5-3-15)20-7-9-21-10-8-20/h1-6,11,19H,7-10,12-13H2

InChI Key

UKYICVXNALXDEN-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=CC=C(C=C2)NCC3=CC4=C(C=C3)OCO4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2H-1,3-BENZODIOXOL-5-YLMETHYL)-4-(MORPHOLIN-4-YL)ANILINE typically involves multiple steps:

    Formation of the Benzodioxole Group: This can be achieved through the cyclization of catechol derivatives with formaldehyde under acidic conditions.

    Attachment of the Morpholine Ring: The morpholine ring can be introduced via nucleophilic substitution reactions, often using morpholine and a suitable leaving group.

    Coupling with Aniline: The final step involves coupling the benzodioxole and morpholine intermediates with an aniline derivative, typically through a condensation reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2H-1,3-BENZODIOXOL-5-YLMETHYL)-4-(MORPHOLIN-4-YL)ANILINE can undergo various chemical reactions:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and bases like sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce amines or alcohols.

Scientific Research Applications

N-(2H-1,3-BENZODIOXOL-5-YLMETHYL)-4-(MORPHOLIN-4-YL)ANILINE has several applications in scientific research:

    Medicinal Chemistry: It can be used as a precursor for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Material Science: The compound’s unique structure makes it useful in the development of polymers and advanced materials.

    Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules, facilitating the study of reaction mechanisms and pathways.

Mechanism of Action

The mechanism by which N-(2H-1,3-BENZODIOXOL-5-YLMETHYL)-4-(MORPHOLIN-4-YL)ANILINE exerts its effects involves interactions with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.

    Pathways Involved: It can influence signaling pathways, potentially affecting cellular processes such as apoptosis, proliferation, and differentiation.

Comparison with Similar Compounds

Similar Compounds

  • N-(2H-1,3-BENZODIOXOL-5-YLMETHYL)-4-(PIPERIDIN-4-YL)ANILINE
  • N-(2H-1,3-BENZODIOXOL-5-YLMETHYL)-4-(PYRROLIDIN-4-YL)ANILINE

Uniqueness

N-(2H-1,3-BENZODIOXOL-5-YLMETHYL)-4-(MORPHOLIN-4-YL)ANILINE is unique due to the presence of the morpholine ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for specific applications where other similar compounds may not be as effective.

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